Cas no 2418711-35-8 (N-(Cyanomethyl)-N-cyclopropyl-2-(methylphenylamino)-4-thiazolecarboxamide)

N-(Cyanomethyl)-N-cyclopropyl-2-(methylphenylamino)-4-thiazolecarboxamide 化学的及び物理的性質
名前と識別子
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- Z2700923646
- N-(cyanomethyl)-N-cyclopropyl-2-[methyl(phenyl)amino]-1,3-thiazole-4-carboxamide
- N-(Cyanomethyl)-N-cyclopropyl-2-(N-methylanilino)-1,3-thiazole-4-carboxamide
- 2418711-35-8
- EN300-26681082
- N-(Cyanomethyl)-N-cyclopropyl-2-(methylphenylamino)-4-thiazolecarboxamide
-
- インチ: 1S/C16H16N4OS/c1-19(12-5-3-2-4-6-12)16-18-14(11-22-16)15(21)20(10-9-17)13-7-8-13/h2-6,11,13H,7-8,10H2,1H3
- InChIKey: DPBLFSAKTZXTNP-UHFFFAOYSA-N
- SMILES: S1C=C(C(N(CC#N)C2CC2)=O)N=C1N(C)C1=CC=CC=C1
計算された属性
- 精确分子量: 312.10448232g/mol
- 同位素质量: 312.10448232g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 452
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 88.5Ų
じっけんとくせい
- 密度みつど: 1.34±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 527.9±56.0 °C(Predicted)
- 酸度系数(pKa): 2.23±0.10(Predicted)
N-(Cyanomethyl)-N-cyclopropyl-2-(methylphenylamino)-4-thiazolecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26681082-0.05g |
N-(cyanomethyl)-N-cyclopropyl-2-[methyl(phenyl)amino]-1,3-thiazole-4-carboxamide |
2418711-35-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(Cyanomethyl)-N-cyclopropyl-2-(methylphenylamino)-4-thiazolecarboxamide 関連文献
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
N-(Cyanomethyl)-N-cyclopropyl-2-(methylphenylamino)-4-thiazolecarboxamideに関する追加情報
Recent Advances in the Study of N-(Cyanomethyl)-N-cyclopropyl-2-(methylphenylamino)-4-thiazolecarboxamide (CAS: 2418711-35-8)
The compound N-(Cyanomethyl)-N-cyclopropyl-2-(methylphenylamino)-4-thiazolecarboxamide (CAS: 2418711-35-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiazolecarboxamide scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy in preclinical models.
One of the key areas of investigation has been the compound's role as a selective inhibitor of specific kinase pathways. Researchers have demonstrated that 2418711-35-8 exhibits high affinity for certain kinases involved in inflammatory and oncogenic signaling. Structural analyses reveal that the cyanomethyl and cyclopropyl moieties contribute to its binding specificity, while the thiazolecarboxamide core facilitates interactions with the kinase active site. These findings have been corroborated by in vitro and in vivo studies, which highlight the compound's potential as a lead candidate for further drug development.
In addition to its kinase inhibitory activity, recent publications have explored the compound's utility in targeting other biological pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 2418711-35-8 could modulate the activity of a specific G-protein-coupled receptor (GPCR), suggesting its applicability in neurological and metabolic disorders. The study employed advanced computational modeling and high-throughput screening to validate these interactions, providing a robust foundation for future research.
Another noteworthy development is the optimization of the compound's pharmacokinetic profile. Researchers have synthesized several derivatives of 2418711-35-8 to enhance its bioavailability and reduce off-target effects. Preliminary results from these studies indicate that modified versions of the compound exhibit improved metabolic stability and tissue penetration, as evidenced by pharmacokinetic assays in rodent models. These advancements are critical for transitioning the compound from preclinical to clinical stages of development.
Despite these promising findings, challenges remain in the clinical translation of 2418711-35-8. Issues such as potential toxicity, drug-drug interactions, and formulation stability need to be addressed in subsequent studies. However, the collective body of research underscores the compound's versatility and therapeutic potential. Ongoing investigations are expected to further refine its applications and elucidate its full pharmacological spectrum.
In conclusion, N-(Cyanomethyl)-N-cyclopropyl-2-(methylphenylamino)-4-thiazolecarboxamide (CAS: 2418711-35-8) represents a compelling area of research in chemical biology and drug discovery. Its multifaceted mechanisms of action and structural adaptability make it a valuable candidate for addressing unmet medical needs. Future studies will likely focus on expanding its therapeutic indications and optimizing its clinical utility, paving the way for novel treatment modalities in various disease contexts.
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